4-{3-[4-(2-Amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
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Overview
Description
4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Carbamoylmethyl Group: This step involves the reaction of the piperazine derivative with carbamoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrrolidine derivatives.
Scientific Research Applications
4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and antitumor agent.
Biological Studies: Used in studies involving cell cycle arrest and apoptosis in cancer cells.
Chemical Biology: Employed in the design of molecular probes and inhibitors for various biological targets.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID involves interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and leading to cell cycle arrest.
Pathways Involved: The compound induces apoptosis through the upregulation of pro-apoptotic proteins like p53 and Bax, and downregulation of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- 3-(4-ARYLPIPERAZIN-1-YL)CINNOLINES
Uniqueness
4-{3-[4-(CARBAMOYLMETHYL)PIPERAZIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOIC ACID is unique due to its combination of a piperazine ring, a pyrrolidine ring, and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C17H20N4O5 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3-[4-(2-amino-2-oxoethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H20N4O5/c18-14(22)10-19-5-7-20(8-6-19)13-9-15(23)21(16(13)24)12-3-1-11(2-4-12)17(25)26/h1-4,13H,5-10H2,(H2,18,22)(H,25,26) |
InChI Key |
JFPXQKZDVHMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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